molecular formula C7H12O2 B3142895 (E)-5-methylhex-2-enoic acid CAS No. 51424-01-2

(E)-5-methylhex-2-enoic acid

Cat. No. B3142895
CAS RN: 51424-01-2
M. Wt: 128.17 g/mol
InChI Key: FTHUQCQZQRXJLF-HWKANZROSA-N
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Description

(E)-5-methylhex-2-enoic acid, also known as (E)-5-MHE, is a naturally occurring organic compound that is found in a variety of plants and animals. It is a volatile fatty acid that plays a crucial role in the metabolism of several microorganisms. (E)-5-MHE is also used in various industries, including the food, chemical, and pharmaceutical industries.

Scientific Research Applications

Photoisomerization Studies

The photoisomerizations of related compounds, such as protonated 5-methylhex-3-en-2-one and 4-methylpent-2-enoic acid, have been examined. These studies revealed rapid cis/trans isomerization around the carbon-carbon partial double bond and conversion to protonated lactone, highlighting the potential of (E)-5-methylhex-2-enoic acid in photochemical research (Childs et al., 1983).

Biosynthesis Research

Research into the biosynthesis of 2-amino-4-methylhex-4-enoic acid in Aesculus californica has provided insights into the precursor role of isoleucine, offering a perspective on the metabolic pathways and synthesis mechanisms involving similar compounds (Fowden & Mazelis, 1971).

Synthesis Methods Development

Novel methods for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, including 14C-labelled compounds, have been developed. These methods are significant for creating derivatives of (E)-5-methylhex-2-enoic acid for various research applications (Jessen, Selvig & Valsborg, 2001).

Spectroscopic Analysis

Studies on the mass spectra of δ-lactones derived from similar compounds provide valuable information for spectroscopic analysis, which can be applicable in the study of (E)-5-methylhex-2-enoic acid (Urbach, Stark & Nobuhara, 1972).

Chemical Synthesis and Rearrangements

Research on the lactonisation and intramolecular acylation of branched-chain and cyclic alkenoic acids, including compounds structurally related to (E)-5-methylhex-2-enoic acid, helps in understanding the chemical behavior and potential rearrangements during synthetic processes (Ansell, Emmett & Grimwood, 1969).

properties

IUPAC Name

(E)-5-methylhex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHUQCQZQRXJLF-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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